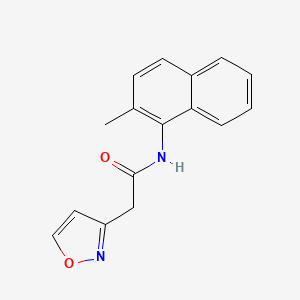
N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide” is an organic compound that belongs to the class of acetamides. This compound features a naphthalene ring substituted with a methyl group at the 2-position and an oxazole ring at the 3-position. Acetamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide” typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylnaphthalene, undergoes nitration to form 2-methyl-1-nitronaphthalene.
Reduction: The nitro group is reduced to an amine, yielding 2-methyl-1-aminonaphthalene.
Acylation: The amine is then acylated with 2-(1,2-oxazol-3-yl)acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Solvent selection and purification techniques are also crucial in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthalene ring.
Reduction: Reduction reactions may target the oxazole ring, potentially opening it to form different structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxidation of the methyl group can yield carboxylic acids or aldehydes.
Reduction: Reduction of the oxazole ring can lead to amines or other nitrogen-containing compounds.
Substitution: Substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of “N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide” depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylnaphthalen-1-yl)acetamide: Lacks the oxazole ring, making it less versatile in certain reactions.
2-(1,2-oxazol-3-yl)acetamide: Lacks the naphthalene ring, which may reduce its stability and reactivity.
Uniqueness
“N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide” is unique due to the presence of both the naphthalene and oxazole rings, providing a combination of stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-7-12-4-2-3-5-14(12)16(11)17-15(19)10-13-8-9-20-18-13/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGDKVNRVMCUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














